N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide
Description
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide is an ethanediamide derivative characterized by two distinct substituents:
- R1: 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group, featuring a hydroxyl group and a methyl-substituted pyrrole ring.
- R2: 1-phenylethyl group, contributing hydrophobicity and aromatic interactions.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(14-7-4-3-5-8-14)20-18(24)17(23)19-11-10-16(22)15-9-6-12-21(15)2/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZJGYAEGFVNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following ethanediamide derivatives share structural similarities with the target compound:
*Calculated based on molecular formula.
Key Comparative Analysis
Hydrogen-Bonding and Solubility
- Target Compound : The hydroxyl group in R1 enhances aqueous solubility, while the pyrrole ring may engage in π-π stacking.
- QOD: Polar benzodioxole improves solubility, but bulky tetrahydroquinoline may reduce membrane permeability .
- Compound: Dimethylamino group (pKa ~10) increases solubility in acidic environments via protonation .
Biological Activity
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide, a complex synthetic organic compound, has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article presents an overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Pyrrole Ring : Contributes to its reactivity and interaction with biological targets.
- Hydroxy Group : Enhances solubility and potential binding interactions.
- Phenylethyl Moiety : May influence pharmacokinetics and receptor interactions.
The primary mechanism of action for this compound involves the inhibition of HDACs, which play a crucial role in regulating gene expression through the modification of histones. By inhibiting these enzymes, the compound can lead to:
- Altered Gene Expression : Modifying the acetylation status of histones affects transcriptional activity.
- Cell Cycle Arrest : Induces apoptosis in cancer cells, making it a candidate for cancer therapy.
Inhibition of Histone Deacetylases
Research indicates that this compound exhibits significant inhibitory activity against various HDAC isoforms. For instance, studies have shown that certain derivatives of this class can be up to 617 times more effective than reference compounds against HDAC1, highlighting their potential in cancer treatment.
Anti-Cancer Properties
The ability to modulate gene expression through HDAC inhibition positions this compound as a promising anti-cancer agent. Preclinical studies have demonstrated its efficacy in reducing tumor growth in various cancer models.
Other Therapeutic Applications
Beyond oncology, the compound shows promise in treating:
- Neurodegenerative Diseases : Its neuroprotective effects may benefit conditions like Alzheimer's disease.
- Inflammation : By modulating immune responses, it may reduce inflammation-related disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Related Compounds
To further understand its unique properties, comparisons with structurally similar compounds are essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Hydroxy-N'-(phenylethyl)ethanediamide | Lacks pyrrole ring | Limited HDAC inhibition |
| N-(3-hydroxypropyl)-6-(trifluoromethyl)nicotinamide | Contains trifluoromethyl group | Exhibits anti-cancer properties but different mechanism. |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidine core via cyclization (e.g., using ethanol and piperidine at 0–5°C for 2 hours) .
- Step 2: Amide coupling between the pyrrolidine intermediate and phenylethylamine derivatives under anhydrous conditions.
- Step 3: Hydroxypropyl group introduction via nucleophilic substitution or hydroxylation.
Validation:
- Intermediate Purity: Use LCMS (≥98% purity threshold) and HPLC (e.g., 98.67% purity as in ).
- Structural Confirmation: Compare H NMR shifts (e.g., δ 11.55 ppm for NH protons) with published spectra .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR: Identify key protons (e.g., pyrrolidine NH at δ 11.06–11.55 ppm, aromatic protons at δ 7.44–8.63 ppm) .
- LCMS: Confirm molecular weight (e.g., ESIMS m/z 392.2) and detect impurities .
- UV-Vis: Monitor λmax (e.g., 255 nm for conjugated systems) .
Q. Table 1: Key Analytical Parameters
| Technique | Critical Parameters | Example Data |
|---|---|---|
| H NMR | NH protons, aromatic signals | δ 11.55 (s, 1H), δ 7.44 (d, 1H) |
| LCMS | Molecular ion, purity | m/z 392.2, 98.37% purity |
| UV-Vis | λmax | 255 nm |
Q. What preliminary bioactivity assays are suitable for this compound?
Methodological Answer:
- In Vitro:
- In Vivo:
- Tumor Models: Xenograft studies to assess tumor size reduction .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered intermediates?
Methodological Answer:
- Statistical Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent, catalyst) .
- Computational Screening: Apply quantum chemical calculations (e.g., ICReDD’s reaction path search) to predict optimal conditions .
- Case Study: achieved 35% yield via controlled ethanol/piperidine conditions; iterative optimization could improve this .
Q. How to resolve contradictions between NMR and LCMS data (e.g., unexpected peaks)?
Methodological Answer:
- Step 1: Re-run NMR with 2D techniques (COSY, HSQC) to assign ambiguous signals.
- Step 2: Perform high-resolution LCMS to detect isobaric impurities (e.g., diastereomers or solvates) .
- Step 3: Cross-validate with X-ray crystallography (if crystalline) or FTIR for functional groups.
Example: In , LCMS purity (98.37%) and NMR integration discrepancies suggest trace solvents or rotamers.
Q. What computational models predict target interactions for mechanistic studies?
Methodological Answer:
- Docking Simulations: Use AutoDock or Schrödinger to model binding to COX-2 or kinase targets .
- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories.
- QSPR Models: Corrogate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity data .
Q. How to design stability studies under varying pH/temperature conditions?
Methodological Answer:
- Forced Degradation: Expose to 0.1M HCl/NaOH (40°C, 24h) and monitor degradation via LCMS .
- Kinetic Analysis: Plot degradation rates (Arrhenius equation) to predict shelf-life.
- Table 2: Stability Study Design
| Condition | Parameters | Analytical Method |
|---|---|---|
| Acidic | 0.1M HCl, 40°C | LCMS (degradant m/z) |
| Oxidative | 3% H2O2 | NMR (loss of NH signal) |
Q. What strategies validate bioactivity contradictions between in vitro and in vivo models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
